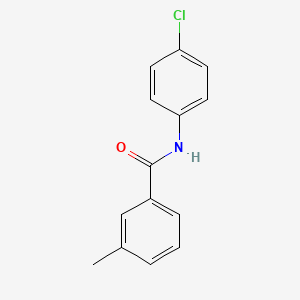

N-(4-chlorophenyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-3-methylbenzamide is a compound that can be associated with various chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies offer insights into the potential characteristics and behaviors of N-(4-chlorophenyl)-3-methylbenzamide.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different aromatic acids with amines or other agents. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate . Similarly, the synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was achieved by reacting 4-chlorophenyl and 4-methylbenzoyl components . These methods could potentially be adapted for the synthesis of N-(4-chlorophenyl)-3-methylbenzamide.

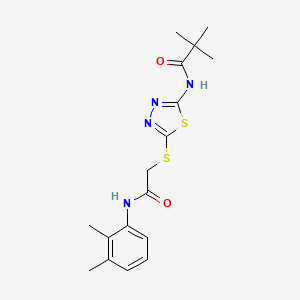

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was elucidated, showing intramolecular hydrogen bonding and dimer formation . The structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea derivatives was also determined, revealing a trans-cis configuration . These findings suggest that N-(4-chlorophenyl)-3-methylbenzamide may also exhibit specific geometric configurations and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by substituents on the benzene ring. For example, the presence of a chloro group can affect the electron density and reactivity of the compound. The study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked anticancer activity, indicating that structural modifications can lead to significant biological effects . The reactivity of N-(4-chlorophenyl)-3-methylbenzamide could be explored in a similar context.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic and computational methods. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate were studied, showing concentration-dependent effects . Density functional theory (DFT) calculations were used to analyze the molecular structure and properties of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate . These studies provide a framework for understanding the properties of N-(4-chlorophenyl)-3-methylbenzamide.

Applications De Recherche Scientifique

Environmental Behavior and Toxicity

Chlorophenols and Parabens

Chlorophenols, structurally similar to "N-(4-chlorophenyl)-3-methylbenzamide," are widely studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, chlorophenols are ubiquitous in surface water and sediments due to the continuous introduction from the consumption of paraben-based products. They may act as weak endocrine disrupter chemicals, but controversy surrounds their health effects. Chlorinated parabens, by-products of reactions with free chlorine, have been detected in wastewater, swimming pools, and rivers, indicating a need for further studies on their toxicity (Haman et al., 2015).

Toxicity of Chlorinated Compounds

Various chlorinated compounds, including chlorophenols and chlorinated hydrocarbons, exhibit a range of toxic effects. These include central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The specific behaviors and impacts of these compounds in the environment and on human health highlight the complex interplay between chemical structure, environmental persistence, and biological activity (Ruder, 2006).

Degradation and Remediation

Biodegradation by Microorganisms

The degradation of chlorophenols and related compounds in the environment is significantly influenced by microbial activity. Microorganisms play a crucial role in the remediation of these compounds, converting them into less harmful substances through various metabolic pathways. This process is essential for mitigating the environmental impact of chlorophenols and ensuring the health of aquatic ecosystems (Magnoli et al., 2020).

Degradation by Zero Valent Iron

The use of zero valent iron (ZVI) and iron-based bimetallic systems has shown potential in efficiently dechlorinating chlorophenols, including those structurally related to "N-(4-chlorophenyl)-3-methylbenzamide." These systems facilitate the removal of chlorophenols through dechlorination, sorption, and co-precipitation, overcoming limitations associated with surface passivation over time. The efficiency of these remediation techniques highlights the importance of developing advanced materials for environmental cleanup efforts (Gunawardana et al., 2011).

Mécanisme D'action

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that similar compounds can affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that N-(4-chlorophenyl)-3-methylbenzamide may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of N-(4-chlorophenyl)-3-methylbenzamide is currently unknown .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that n-(4-chlorophenyl)-3-methylbenzamide may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOSHRIGQWXMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-methylbenzamide | |

CAS RN |

81636-14-8 |

Source

|

| Record name | 4'-CHLORO-M-TOLUANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)